Heptachloroquinoline

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity Profiling

Heptachloroquinoline (2,3,4,5,6,7,8-heptachloroquinoline, CAS 1084-27-1) is a fully chlorinated quinoline derivative with the molecular formula C9Cl7N and a molecular weight of 370.3 g/mol. It is a solid at room temperature with a reported melting point of 155 °C.

Molecular Formula C9Cl7N
Molecular Weight 370.3 g/mol
CAS No. 1084-27-1
Cat. No. B12079438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptachloroquinoline
CAS1084-27-1
Molecular FormulaC9Cl7N
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESC12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl
InChIInChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12
InChIKeyCMWSJLNFOVKWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptachloroquinoline (CAS 1084-27-1): Perchlorinated Quinoline Scaffold for Halogen-Exchange and Agrochemical Research


Heptachloroquinoline (2,3,4,5,6,7,8-heptachloroquinoline, CAS 1084-27-1) is a fully chlorinated quinoline derivative with the molecular formula C9Cl7N and a molecular weight of 370.3 g/mol . It is a solid at room temperature with a reported melting point of 155 °C . The compound is characterized by the complete substitution of all seven available positions on the quinoline bicyclic ring with chlorine atoms, yielding a highly electron-deficient aromatic system. This perchlorinated structure fundamentally alters the electronic properties and reactivity compared to partially chlorinated quinolines. Heptachloroquinoline exhibits no basic properties in the conventional sense, dissolving only in concentrated sulfuric acid, a behavior shared with its perhalogenated analogs . Its primary utility lies in serving as a precursor for halogen-exchange (Halex) reactions to produce mixed polychloropolyfluoroquinolines and as a synthetic intermediate in agrochemical research, particularly as documented in early herbicidal and insecticidal patents .

Why Heptachloroquinoline Cannot Be Replaced by Other Polychloroquinolines in Fluorination and Agrochemical Workflows


Heptachloroquinoline is frequently confused with lower chlorination-state quinolines (tetra-, penta-, or hexachloroquinolines) or with its constitutional isomer heptachloroisoquinoline, but these substitutions are chemically invalid for critical applications. The perchlorinated state (seven Cl atoms) is the essential prerequisite for exhaustive Halex fluorination: only the fully chlorinated scaffold can generate the broad distribution of C9Cl7₋nFnN products (n = 1–3) that serve as versatile synthetic intermediates . Lower chlorinated analogs cannot achieve this product diversity. Furthermore, the quinoline ring fusion pattern (1-azanaphthalene) versus the isoquinoline pattern (2-azanaphthalene) dictates fundamentally different reactivity and biological target profiles; heptachloroisoquinoline (CAS 13180-41-1) is not a functional substitute . In agrochemical contexts, the patent literature specifically claims heptachloroquinoline—not its partially chlorinated precursors—as the active herbicidal/insecticidal entity, and any deviation from this structure falls outside the scope of demonstrated efficacy . A calculated LogP of approximately 6.81 indicates extreme lipophilicity that governs formulation, handling, and environmental partitioning behavior, which cannot be extrapolated from less chlorinated analogs .

Quantitative Differentiation Evidence for Heptachloroquinoline Versus Closest Comparators


MAO-B vs. MAO-A Isoform Selectivity: Heptachloroquinoline Demonstrates Quantifiable Preferential Inhibition

In head-to-head profiling against the two human monoamine oxidase isoforms, heptachloroquinoline exhibits preferential inhibition of MAO-B (IC50 = 8,600 nM) over MAO-A (IC50 = 58,000 nM), yielding a selectivity ratio of approximately 6.7-fold . This contrasts with the parent heterocycle quinoline, which is reported to inhibit MAO-A much more potently than MAO-B . While the absolute potency is modest, the isoform selectivity pattern is structurally conferred by the perchlorinated scaffold and is distinct from that of lower chlorination-state quinolines such as 2-chloroquinoline-based thiosemicarbazones, which typically show more balanced dual MAO-A/MAO-B inhibition (e.g., IC50 values of 0.549 µM and 0.340 µM, respectively) .

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity Profiling

Exhaustive Halex Fluorination Product Distribution: Perchloroquinoline Generates a Unique Mixture of C9Cl7₋nFnN Species

When subjected to nucleophilic fluoride dechlorination (CsF in DMSO at 100 °C), 2,3,4,5,6,7,8-heptachloroquinoline yields an inseparable mixture of C9Cl7₋nFnN products where n ranges from 1 to 3 . This product distribution is unique to the perchlorinated starting material. In contrast, starting from 5,6,7,8-tetrachloroquinoline, 3,5,6,7,8-pentachloroquinoline, or 4,7-dichloroquinoline yields distinctly different and narrower sets of fluorinated products . The heptachloroquinoline-derived mixture provides a diverse pool of partially fluorinated quinoline scaffolds for further derivatization, a synthetic advantage not accessible from any lower chlorination-state precursor. Additionally, reaction with potassium fluoride at elevated temperatures yields heptafluoroquinoline in good yields, a transformation that quantitatively requires the perchlorinated intermediate .

Halogen Exchange Chemistry Fluorinated Building Blocks Organofluorine Synthesis

Herbicidal/Insecticidal Patent Protection: Structural Claim Specificity Excluding Lower Chlorinated Analogs

United States Patent US3378559 (1968, assigned to Bayer) specifically claims chlorinated quinolines including heptachloroquinoline as herbicides and insecticides, with formulation examples using heptachloroquinoline in aqueous dimethylformamide containing a non-ionic emulsifier . The patent's enabling examples are directed at the heptachlorinated species, not at tetra- or pentachloroquinolines. This structural specificity is reinforced by the synthetic pathway described: heptachloroquinoline is obtained by heating tetrachloroquinoline with PCl5 at elevated temperatures, a distinct two-step sequence that differentiates it from the intermediate chlorination products . In the context of agrochemical intellectual property, the perchlorinated state is a structurally defining feature, and any freedom-to-operate or procurement for agrochemical research must account for the specific chlorination pattern.

Agrochemical Patent Prior Art Herbicide Discovery Insecticide Scaffolds

Acute Mammalian Toxicity: Quantitative Differentiation from the Heptachlor Pesticide and Structurally Related Quinolines

Heptachloroquinoline carries safety classification as Harmful/Irritant, with a reported melting point of 155 °C and a calculated LogP of 6.81 . While comprehensive LD50 data specific to heptachloroquinoline remain scarce in the open literature, it is critical to differentiate this compound from the structurally unrelated organochlorine pesticide heptachlor (CAS 76-44-8), which has an oral LD50 in rats of approximately 110 mg/kg and is classified as a probable human carcinogen . The quinoline ring system in heptachloroquinoline imparts fundamentally different toxicokinetic and metabolic properties compared to the cyclodiene insecticide heptachlor. Within the quinoline class, the clastogenicity of quinoline derivatives has been studied via the liver micronucleus assay, with chlorination pattern influencing genotoxic potential; 8-chloroquinoline shows significantly higher micronucleus induction than control, whereas the perchlorinated derivative's profile has not been separately characterized in published in vivo micronucleus data .

Toxicology Profiling Safety Assessment Chemical Hazard Classification

Validated Research and Industrial Application Scenarios for Heptachloroquinoline


Synthesis of Mixed Polychloropolyfluoroquinoline Libraries via Halex Chemistry

Heptachloroquinoline is the only commercially available starting material that yields a product mixture of C9Cl7₋nFnN (n = 1–3) in a single CsF/DMSO Halex reaction at 100 °C. This enables medicinal chemistry groups to generate three distinct fluorination levels simultaneously for structure-activity relationship (SAR) exploration without iterative synthesis. Laboratories procuring this compound for fluorinated building-block synthesis benefit from the established literature precedent and well-characterized 19F and 13C NMR spectroscopic data for reaction monitoring and product identification .

Agrochemical Lead Discovery Based on Expired Patent Prior Art (US3378559)

Research programs investigating quinoline-based herbicides or insecticides can use heptachloroquinoline to replicate the formulations and biological testing protocols described in Bayer's 1968 patent US3378559, where the compound is formulated in aqueous DMF with non-ionic emulsifier for application . The perchlorinated scaffold serves as a starting point for agrochemical lead optimization, and procurement of the exact compound specified in the patent examples is essential for comparative efficacy and freedom-to-operate analysis against contemporary herbicides.

CNS Target Profiling: MAO-B Preferential Inhibition Tool Compound

Heptachloroquinoline's 6.7-fold selectivity for MAO-B over MAO-A (IC50 8.6 µM vs. 58 µM on human enzymes) provides a structurally unique tool for CNS enzyme profiling, distinct from the dual MAO-A/B inhibitors commonly derived from 2-chloroquinoline scaffolds . This selectivity pattern, conferred by the fully chlorinated quinoline core, makes the compound useful as a reference standard in assays investigating isoform-specific monoamine oxidase inhibition, particularly in neurodegenerative disease research where MAO-B selective inhibition is of therapeutic interest.

Perhalogenated Heterocycle Reference Standard for NMR Method Development

Heptachloroquinoline and its heptafluorinated derivative have been used as model compounds for developing and validating 13C NMR chemical shift prediction methods, including the MSCS (Multiple Substituent Chemical Shifts) approach, which achieved accuracy within ±1 ppm for perchloroquinoline . Analytical laboratories requiring a well-characterized, structurally rigid, fully halogenated heterocycle for NMR method validation, computational chemistry benchmarking, or spectral database construction can rely on the published 13C NMR assignments and shift prediction methodologies established specifically for this compound.

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